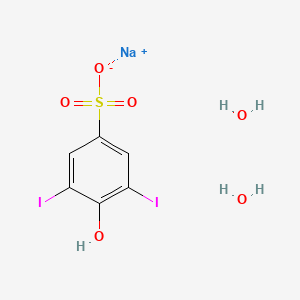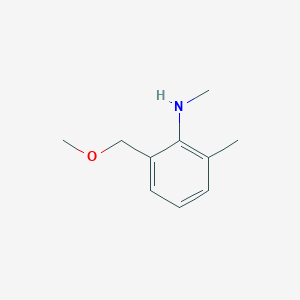
Isobutyl 10-undecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 10-undecenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl 10-undecenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl 10-undecenoate has been primarily detected in urine. Within the cell, isobutyl 10-undecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobutyl 10-undecenoate has a fatty and fruity taste.
Wissenschaftliche Forschungsanwendungen
Tissue Engineering Applications
- Polyhydroxyalkanoate Scaffolds for Tissue Engineering : An unsaturated copolyester, poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxy-10-undecenoate] (PHBU), produced by an engineered strain of Escherichia coli, shows significant promise in tissue engineering. Cross-linked via thiol-ene click chemistry, PHBU demonstrated over 200% increase in tensile strength and exhibited no significant cytotoxicity toward human cells, making it suitable for soft tissue replacement (Levine et al., 2015).
Medical and Biomedical Applications
- Silver Iron-Oxide Nanoparticles for Biomedical Uses : Research on the simultaneous release of silver ions and 10–undecenoic acid from silver iron-oxide nanoparticles impregnated membranes shows potential biomedical applications. The study suggests these materials can release biocidal and fungicidal agents in controlled manners, influenced by the choice of polymer matrix and the pH of the target medium (Nechifor et al., 2022).
Chemical Properties and Applications
- Solubility in Supercritical Carbon Dioxide : The solubilities of 10-undecenoic acid in supercritical carbon dioxide have been measured, showing a range of solubilities that decrease with temperature at isobaric conditions. This research is crucial for understanding the compound's behavior in various industrial processes (Lamba et al., 2016).
- Functional Polyester Synthesis : Functional polyesters synthesized from 10-undecenoic acid, derived from ricin oil, using tetramethyl guanidine as a promoter at room temperature, demonstrate the versatility of 10-undecenoic acid in polymer science. The study highlights the ability to incorporate a range of functional groups into the polymers (Li et al., 2014).
Polymer Science and Material Chemistry
- Polyesters from Olefin Metathesis : A study on the self-metathesis of undecenoic acid and subsequent hydrogenation yielded polyesters with unique structural and thermal properties, demonstrating the compound's role in advanced material synthesis (Trzaskowski et al., 2011).
- Polyol Esters Synthesis : The polymerization of 10-undecenoic acid in the presence of montmorillonite K10 clay catalyst shows the potential of isobutyl 10-undecenoate in creating diverse polyol esters with applications in lubricants and industrial chemicals (Yasa et al., 2017).
Eigenschaften
CAS-Nummer |
5421-27-2 |
|---|---|
Produktname |
Isobutyl 10-undecenoate |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-methylpropyl undec-10-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h4,14H,1,5-13H2,2-3H3 |
InChI-Schlüssel |
YXJSBTYPYXKWDB-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCCCCCCCC=C |
Kanonische SMILES |
CC(C)COC(=O)CCCCCCCCC=C |
Andere CAS-Nummern |
5421-27-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



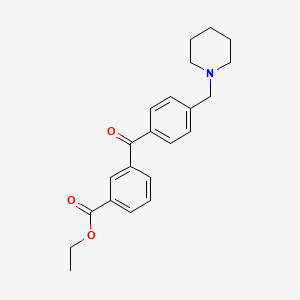

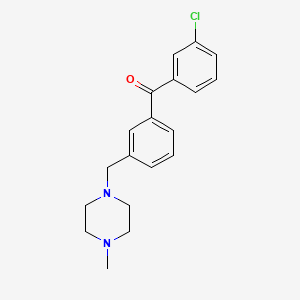


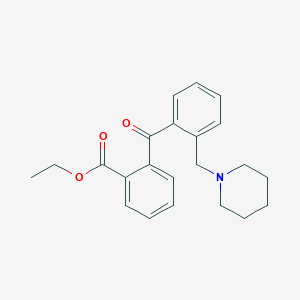

![3,5-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1615212.png)


